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Compound of Interest

Compound Name: (R)-(+)-Citronellal

Cat. No.: B126539 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

spectroscopic data for (R)-(+)-Citronellal. It is intended for researchers, scientists, and

professionals in the field of drug development and natural product chemistry, offering a

centralized resource for spectroscopic information and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for (R)-(+)-Citronellal,
acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-
Citronellal in CDCl₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b126539?utm_src=pdf-interest
https://www.benchchem.com/product/b126539?utm_src=pdf-body
https://www.benchchem.com/product/b126539?utm_src=pdf-body
https://www.benchchem.com/product/b126539?utm_src=pdf-body
https://www.benchchem.com/product/b126539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom Number
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

1 9.76 t 2.5 1H

2 2.42-2.35 m 1H

2' 2.22-2.15 m 1H

3 2.08-1.98 m 1H

4 1.45-1.35 m 1H

4' 1.28-1.18 m 1H

5 5.08 t 7.2 1H

7 1.68 s 3H

8 1.60 s 3H

9 1.03 d 6.9 3H

10 1.75-1.65 m 1H

Atom numbering corresponds to the structure in Figure 2.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-
Citronellal in CDCl₃
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Atom Number Chemical Shift (δ, ppm)

1 203.3

2 51.2

3 28.1

4 36.9

5 124.0

6 131.8

7 25.7

8 17.6

9 19.9

10 31.8

Atom numbering corresponds to the structure in Figure 2.

Experimental Protocols
The following section details the methodology for acquiring high-quality NMR spectra of (R)-(+)-
Citronellal.

Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg of (R)-(+)-Citronellal for ¹H

NMR and 50-100 mg for ¹³C NMR.

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is

of high purity to avoid extraneous signals.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean,

dry vial.

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely

dissolved and the solution is homogeneous.
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Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR

tube. Avoid introducing any solid particles.

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool in a Pasteur pipette directly into the NMR tube.

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
Spectrometer: The spectra are typically acquired on a 400 MHz or 500 MHz NMR

spectrometer.

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field

frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity

is then optimized by shimming to obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

used.

Number of Scans (NS): Typically 16 to 64 scans are sufficient for a good signal-to-noise

ratio.

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally used.

Acquisition Time (AQ): An acquisition time of 3-4 seconds is typical.

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate.

¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments) is used to simplify the spectrum to singlets for each carbon.

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to

the lower natural abundance of ¹³C.
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Relaxation Delay (D1): A relaxation delay of 2 seconds is common.

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

Spectral Width (SW): A spectral width of approximately 220-240 ppm is used to cover the

entire range of carbon chemical shifts.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical

shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ

= 77.16 ppm for ¹³C NMR).

Visualizations
The following diagrams illustrate the experimental workflow for NMR analysis and the

molecular structure of (R)-(+)-Citronellal.
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Figure 1. Experimental Workflow for NMR Analysis of (R)-(+)-Citronellal
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Caption: Figure 1. Experimental Workflow for NMR Analysis.
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Caption: Figure 2. Structure of (R)-(+)-Citronellal.

To cite this document: BenchChem. [Spectroscopic Profile of (R)-(+)-Citronellal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126539#spectroscopic-data-for-r-citronellal-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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